1-[(3-chlorobenzyl)sulfonyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[(3-Chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound is characterized by the presence of a 3-chlorophenyl group attached to a methanesulfonyl moiety, which is further connected to a dihydroindole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole typically involves the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-[(3-Chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)methanesulfonyl chloride
- (3-Chloro-5-fluorophenyl)methanesulfonyl chloride
- Methanesulfonyl chloride
Uniqueness
1-[(3-Chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole is unique due to its specific structure, which combines the properties of indole derivatives with the reactivity of the methanesulfonyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C15H14ClNO2S |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-2,3-dihydroindole |
InChI |
InChI=1S/C15H14ClNO2S/c16-14-6-3-4-12(10-14)11-20(18,19)17-9-8-13-5-1-2-7-15(13)17/h1-7,10H,8-9,11H2 |
InChI Key |
JDYNEYTVBFPJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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